molecular formula C21H17N3O2 B12450263 N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide

Cat. No.: B12450263
M. Wt: 343.4 g/mol
InChI Key: CRGPZXNHGLVJFN-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is a heterocyclic compound that features a furan ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide typically involves the reaction of 1,3-diphenylpyrazole-4-carboxylic acid with furan-2-ylmethanamine. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and substituted furan derivatives, which can be further utilized in various applications.

Scientific Research Applications

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The furan ring and pyrazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide is unique due to its combination of a furan ring, a pyrazole ring, and a carboxamide group, which provides a versatile platform for chemical modifications and biological interactions. This structural uniqueness allows it to exhibit a wide range of chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,3-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C21H17N3O2/c25-21(22-14-18-12-7-13-26-18)19-15-24(17-10-5-2-6-11-17)23-20(19)16-8-3-1-4-9-16/h1-13,15H,14H2,(H,22,25)

InChI Key

CRGPZXNHGLVJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C(=O)NCC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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